molecular formula C16H23NO2 B1617832 Idropranolol CAS No. 27581-02-8

Idropranolol

Cat. No.: B1617832
CAS No.: 27581-02-8
M. Wt: 261.36 g/mol
InChI Key: JKLYFQUDQSQWRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idropranolol involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While this compound was never marketed and thus not produced on an industrial scale, the general approach for the industrial production of beta blockers involves similar synthetic routes as described above. The process would likely involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Idropranolol, like other beta blockers, can undergo various chemical reactions including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a beta blocker, it can be used in studies related to the synthesis and reactivity of beta-adrenergic antagonists.

    Biology: It can be used in research to understand the biological effects of beta blockers on cellular processes.

    Medicine: Potential applications in the treatment of cardiovascular diseases, although not clinically used.

    Industry: Could be used as a reference compound in the development of new beta blockers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Idropranolol is unique in that it was never marketed, making it primarily of interest for research purposes rather than clinical use. Its chemical structure is similar to that of Propranolol, but it differs in the specific arrangement of its functional groups, which may result in different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

27581-02-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3

InChI Key

JKLYFQUDQSQWRB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O

Origin of Product

United States

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